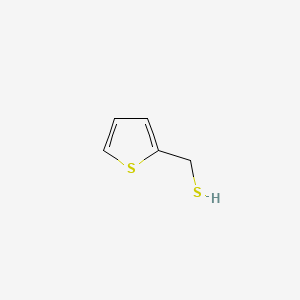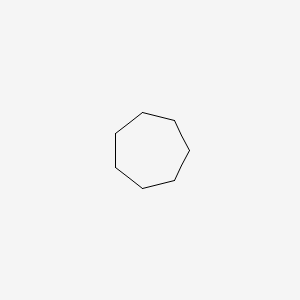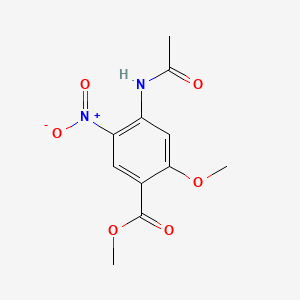
2-(3-Fluorophenyl)-3'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-3’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom on the phenyl ring and an iodine atom on the acetophenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-3’-iodoacetophenone typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide (iodoacetophenone), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or toluene).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Fluorophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent (e.g., DMF) and base (e.g., NaOH) at moderate temperatures (e.g., 50-80°C).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Major Products
Substitution Reactions: Products may include substituted phenyl derivatives, such as 2-(3-Fluorophenyl)-3’-aminoacetophenone.
Oxidation Reactions: Products may include carboxylic acids, such as 2-(3-Fluorophenyl)-3’-carboxyacetophenone.
Reduction Reactions: Products may include alcohols, such as 2-(3-Fluorophenyl)-3’-hydroxyacetophenone.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-3’-iodoacetophenone has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents. Its structural features make it a potential candidate for drug design and discovery.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical reactions.
Biological Studies: The compound is used in biochemical assays and studies to investigate its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-3’-iodoacetophenone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Fluorophenyl)-3’-bromoacetophenone: Similar structure but with a bromine atom instead of iodine.
2-(3-Fluorophenyl)-3’-chloroacetophenone: Similar structure but with a chlorine atom instead of iodine.
2-(3-Fluorophenyl)-3’-methylacetophenone: Similar structure but with a methyl group instead of iodine.
Uniqueness
2-(3-Fluorophenyl)-3’-iodoacetophenone is unique due to the presence of both fluorine and iodine atoms. The iodine atom provides a site for further functionalization through substitution reactions, while the fluorine atom can enhance the compound’s stability and biological activity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-1-(3-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFXTIFAPMDPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642348 |
Source


|
| Record name | 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-79-7 |
Source


|
| Record name | 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














